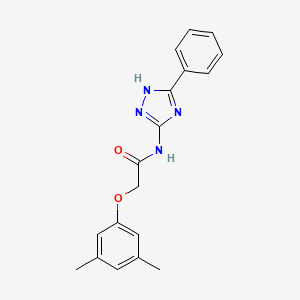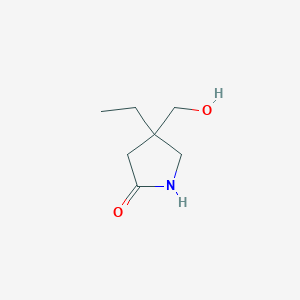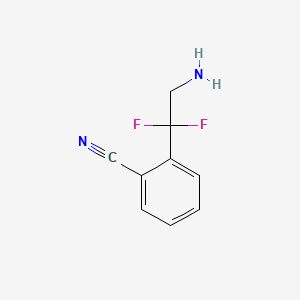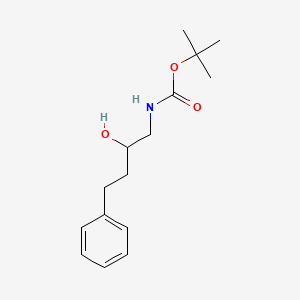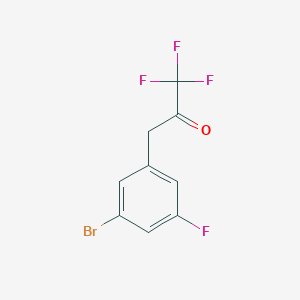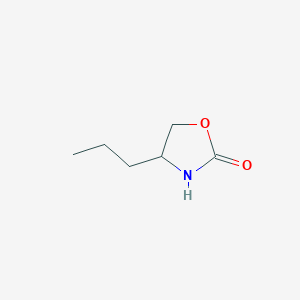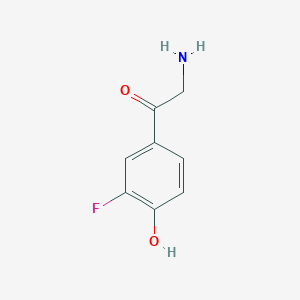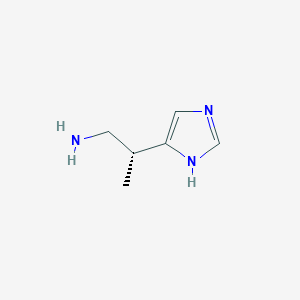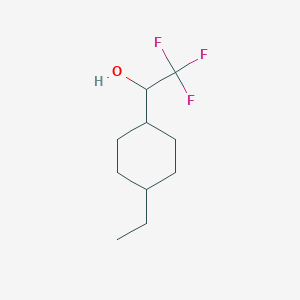
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with an ethyl group and a trifluoroethanol moiety
Preparation Methods
The synthesis of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylcyclohexanone and trifluoroacetaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a reducing agent, such as sodium borohydride, to facilitate the reduction of the carbonyl group in 4-ethylcyclohexanone to form the corresponding alcohol.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield different alcohol derivatives.
Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form ethers.
Scientific Research Applications
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity and function.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
4-Ethylcyclohexanol: This compound lacks the trifluoroethanol moiety, resulting in different chemical and physical properties.
2,2,2-Trifluoroethanol: While it shares the trifluoroethanol group, it does not have the cyclohexane ring, leading to distinct reactivity and applications.
Cyclohexanol: This compound is structurally simpler and does not contain the ethyl or trifluoroethanol substituents, making it less versatile in certain applications.
Properties
Molecular Formula |
C10H17F3O |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H17F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h7-9,14H,2-6H2,1H3 |
InChI Key |
YRXZQHOITQARAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)
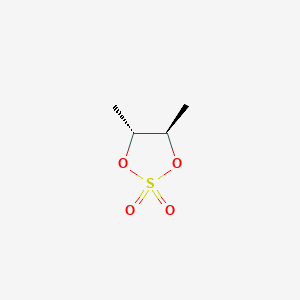
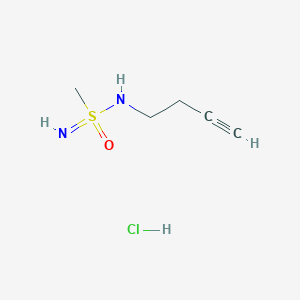
![2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13586113.png)

